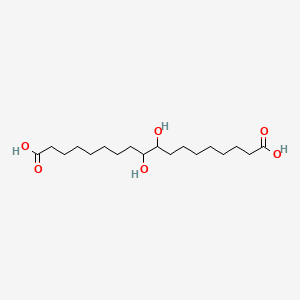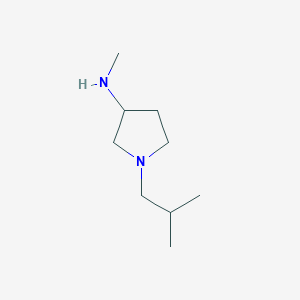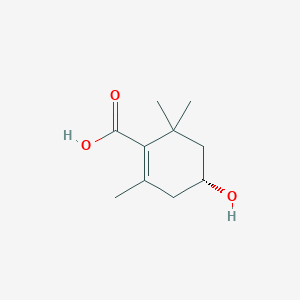![molecular formula C14H9O2P B14762640 2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole CAS No. 236-17-9](/img/structure/B14762640.png)
2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole is a heterocyclic compound that contains phosphorus, oxygen, and carbon atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole typically involves the cyclization of phenanthrene derivatives with phosphorus-containing reagents. One common method is the reaction of phenanthrene-9,10-diol with phosphorus trichloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an inert solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthro[9,10-d]imidazole: Known for its use in light-emitting materials and as a charge transport material.
Phenanthro[9,10-d]pyrazole: Used in the synthesis of fluorescent materials and as a ligand in coordination chemistry.
Uniqueness
Its ability to form stable complexes with metal ions and its diverse reactivity make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
236-17-9 |
|---|---|
Molekularformel |
C14H9O2P |
Molekulargewicht |
240.19 g/mol |
IUPAC-Name |
phenanthro[9,10-d][1,3,2]dioxaphosphole |
InChI |
InChI=1S/C14H9O2P/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)15-17-16-14/h1-8,17H |
InChI-Schlüssel |
YVHJBJVEOZPYLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2OPO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![10H-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14762634.png)
